(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS No.: 28871-95-6
Cat. No.: VC21217449
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28871-95-6 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
| Standard InChI | InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+ |
| Standard InChI Key | RIVOBMOBWMOLDJ-UMRXKNAASA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O |
| SMILES | C1CC2CC1C3C2C(=O)NC3=O |
| Canonical SMILES | C1CC2CC1C3C2C(=O)NC3=O |
Introduction
(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C9H11NO2. It is also known by several synonyms, including endo-2,3-norbornanedicarboximide and (1R,2R,6S,7S)-4-azatricyclo[5.2.1.0^2,6]decane-3,5-dione . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synonyms and Identifiers
-
PubChem CID: 15581983
-
CAS Numbers: 28871-95-6, 1807983-67-0
-
Synonyms: endo-2,3-Norbornanedicarboximide, (1R,2R,6S,7S)-4-azatricyclo[5.2.1.0^2,6]decane-3,5-dione
Synthesis and Preparation
The synthesis of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can involve starting materials such as cis-5-norbornene-exo-2,3-dicarboxylic anhydride. Derivatives of this compound, like (3aR,4R,7S,7aS)-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione, are synthesized using similar precursors and involve additional steps to incorporate functional groups .
Synonyms and Related Compounds
| Synonym | CAS Number |
|---|---|
| endo-2,3-Norbornanedicarboximide | 28871-95-6 |
| (1R,2R,6S,7S)-4-azatricyclo[5.2.1.0^2,6]decane-3,5-dione | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume